molecular formula C9H10ClFN2O2 B3166663 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 912846-66-3

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B3166663
CAS No.: 912846-66-3
M. Wt: 232.64 g/mol
InChI Key: LIDVFTHPRDVIOK-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9FN2O2·HCl It is a derivative of tetrahydroisoquinoline, featuring a fluorine atom at the 7th position and a nitro group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route is the nitration of 7-fluoro-1,2,3,4-tetrahydroisoquinoline. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as a catalyst, under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous chemicals like nitric and sulfuric acids. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form a nitroso or nitrate derivative.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of 7-fluoro-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride.

  • Substitution: : The fluorine atom can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.

Major Products Formed:
  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, such as 7-fluoro-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride.

  • Substitution: : Cyanated, halogenated, or other functionalized derivatives.

Scientific Research Applications

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe in biological studies to understand the role of specific functional groups in biological systems.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is similar to other nitro-substituted tetrahydroisoquinolines, but its unique fluorine atom provides distinct chemical properties. Some similar compounds include:

  • 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: : Lacks the fluorine atom.

  • 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: : Lacks the nitro group.

  • 7-Fluoro-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride: : Has an amino group instead of a nitro group.

Properties

IUPAC Name

7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDVFTHPRDVIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739334
Record name 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-66-3
Record name 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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